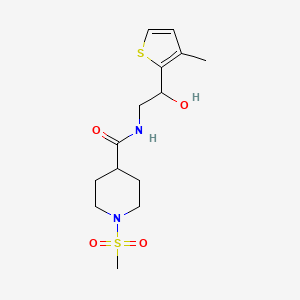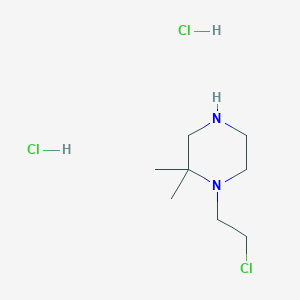
Pyridin-3-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyridin-3-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22N4O2 and its molecular weight is 362.433. The purity is usually 95%.
BenchChem offers high-quality Pyridin-3-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridin-3-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial and Antimycobacterial Activity
Derivatives of pyridine, including those incorporating the 1,2,4-oxadiazole moiety and piperidine ring, have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. For instance, compounds synthesized from pyridine 3-carboxylic acid demonstrated antimycobacterial activity, underscoring the potential of these molecules in addressing infections caused by mycobacteria (R.V.Sidhaye et al., 2011).
Anticancer and Antimicrobial Agents
New pyridine derivatives incorporating oxazole, pyrazoline, and pyridine rings have been explored for their anticancer and antimicrobial properties. These compounds, characterized by their interaction with biologically active heterocyclic entities, demonstrated significant activity against cancer cell lines and pathogenic strains, revealing their potential utility in cancer treatment and infection control (Kanubhai D. Katariya et al., 2021).
Molecular Docking and Synthesis for Antimicrobial Activity
The molecular docking studies of synthesized pyridine derivatives with antimicrobial properties provide insights into their potential use in overcoming microbial resistance to pharmaceutical drugs. Such research highlights the importance of structural analysis and computational chemistry in the development of new antimicrobial agents (Satyender Kumar et al., 2012).
Catalytic Methods for Modification of Pyridines
Research into the catalytic methylation of pyridines has opened new avenues for introducing functional groups onto the aromatic ring. By leveraging hydrogen borrowing techniques and using feedstock chemicals like methanol and formaldehyde, researchers have developed methods for the direct methylation of pyridines, which could be invaluable in the synthesis of compounds with enhanced biological activity (Alexandru Grozavu et al., 2020).
properties
IUPAC Name |
[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-15-6-2-3-9-18(15)20-23-19(27-24-20)12-16-7-5-11-25(14-16)21(26)17-8-4-10-22-13-17/h2-4,6,8-10,13,16H,5,7,11-12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKYHLVACJDNIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

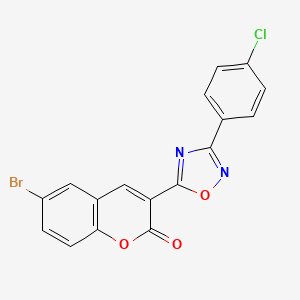






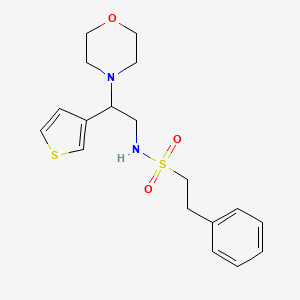
![3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2405364.png)
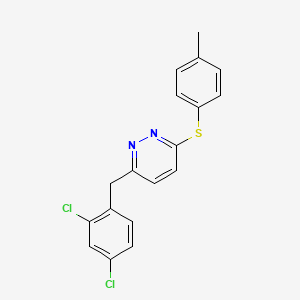

![Methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-fluorophenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2405371.png)
